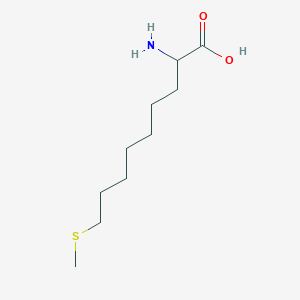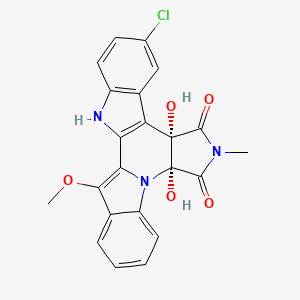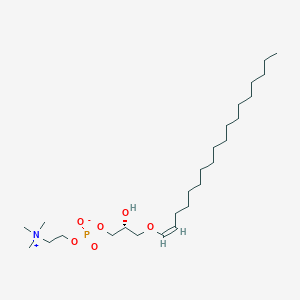
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LysoPC P-18:0/0:0 is a lysophosphatidylcholine P-18:0.
Aplicaciones Científicas De Investigación
Cancer Research
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine and its analogues, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), have been studied for their effects on cancer cell invasion. These compounds can modulate cell membrane properties, affecting phospholipid metabolism and signal transduction pathways, often leading to apoptosis. The dual nature of ET-18-OMe, where it can inhibit or stimulate the invasive behavior of cancer cells, makes it a valuable tool for studying tumor cell invasion mechanisms (S. Van slambrouck & W. Steelant, 2014).
Liposome Technology
The compound's structural similarity to phosphatidylcholine makes it relevant in the preparation of liposomes, which are lipid vesicles used for drug delivery and other applications. Liposomes can encapsulate water-soluble enzymes or drugs within their aqueous core, providing a method for targeted delivery to specific sites within the body. The creation of charged liposomal structures can further enhance their interaction with biological membranes, improving the efficacy of encapsulated therapeutics (P. Walde & S. Ichikawa, 2001).
Antioxidant Activity Studies
Research on antioxidant activities and their assessment methods also intersects with compounds like 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine. Understanding the antioxidant capacity of such compounds is crucial in evaluating their potential protective effects against oxidative stress, which is implicated in various chronic diseases and aging processes (I. Munteanu & C. Apetrei, 2021).
Atherosclerosis and Cardiovascular Research
The role of oxidized phospholipids, including those structurally related to 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine, in atherosclerosis has been a significant area of study. These compounds accumulate in lesions and regulate the expression of genes in endothelial cells that can have pro- or anti-atherogenic effects. Understanding the mechanisms of action and the impact of these oxidized phospholipids on cardiovascular health is vital for developing therapeutic strategies against atherosclerosis (J. Berliner et al., 2005).
Biomedical Materials
The unique properties of phosphorus-containing materials, such as biocompatibility and resistance to protein adsorption, make them attractive for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The presence of phospholipid groups in compounds like 2-methacryloyloxyethyl phosphorylcholine (MPC) highlights the importance of phospholipid analogues in developing new biomimetic materials (S. Monge et al., 2011).
Propiedades
Nombre del producto |
1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C26H54NO6P |
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1 |
Clave InChI |
WBOMIOWRFSPZMC-AYICAFKVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
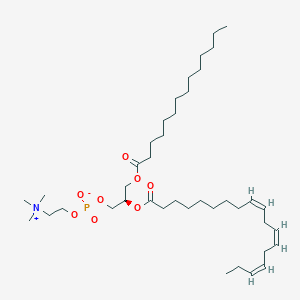


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
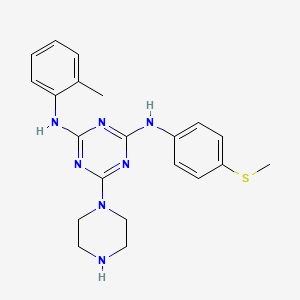
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)


